N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic core structure with a 4-oxo group, a 3-isopropyl substituent, and a thioacetamide linker to a 4-bromo-2-fluorophenyl moiety. This compound is part of a broader class of kinase inhibitors and enzyme modulators, where the pyrrolo[3,2-d]pyrimidine scaffold is leveraged for its ability to mimic ATP binding in enzymatic active sites .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN4O2S/c1-13(2)29-22(31)21-20(16(11-26-21)14-6-4-3-5-7-14)28-23(29)32-12-19(30)27-18-9-8-15(24)10-17(18)25/h3-11,13,26H,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHWISAYMPDITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 515.4 g/mol. Its structure includes a pyrrolopyrimidine core, which is known for various biological activities.
- Anticancer Activity : The compound exhibits significant anticancer properties. Studies have shown that derivatives of pyrrolopyrimidines can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. The presence of the thioacetamide moiety may enhance its interaction with biological targets, potentially leading to increased efficacy against various cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is likely related to the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
- Anti-inflammatory Effects : There is growing evidence that compounds containing pyrrolopyrimidine rings exhibit anti-inflammatory properties. This activity may be attributed to the modulation of inflammatory cytokines and enzymes involved in the inflammatory response.
Case Studies
- Anticancer Activity : In a study published in 2020, researchers synthesized several derivatives of pyrrolopyrimidines, including this compound. These compounds were tested against various cancer cell lines (e.g., MCF-7, HeLa), showing IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting significant antibacterial potential .
Data Tables
| Biological Activity | IC50 (µM) | MIC (µg/mL) | Target Pathway |
|---|---|---|---|
| Anticancer (MCF-7) | 5.0 | - | Cell Cycle Regulation |
| Antimicrobial (S. aureus) | - | 32 | Cell Wall Synthesis |
| Anti-inflammatory | - | - | Cytokine Modulation |
Scientific Research Applications
Anticancer Activity
N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has demonstrated significant anticancer properties. Research indicates that derivatives of pyrrolopyrimidines can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis.
Case Study: Anticancer Efficacy
In a study published in 2020, several derivatives of pyrrolopyrimidines were synthesized and tested against various cancer cell lines such as MCF-7 and HeLa. The results showed IC50 values in the low micromolar range (e.g., 5.0 µM for MCF-7), indicating potent anticancer activity .
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is likely related to the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Case Study: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of N-(4-bromo-2-fluorophenyl)-2-(3-isopropyl-thioacetamide) against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, suggesting significant antibacterial potential .
Anti-inflammatory Effects
Compounds containing pyrrolopyrimidine rings are also known for their anti-inflammatory properties. This activity may be attributed to the modulation of inflammatory cytokines and enzymes involved in the inflammatory response.
Summary of Biological Activities
The following table summarizes the biological activities associated with N-(4-bromo-2-fluorophenyl)-2-(3-isopropyl-thioacetamide):
| Biological Activity | IC50 (µM) | MIC (µg/mL) | Target Pathway |
|---|---|---|---|
| Anticancer (MCF-7) | 5.0 | - | Cell Cycle Regulation |
| Antimicrobial (S. aureus) | - | 32 | Cell Wall Synthesis |
| Anti-inflammatory | - | - | Cytokine Modulation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Pyrrolo[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
The target compound’s pyrrolo[3,2-d]pyrimidine core differentiates it from thieno[3,2-d]pyrimidine derivatives (e.g., 3-(6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzenesulfonamide) . However, thieno derivatives often exhibit enhanced metabolic stability due to reduced oxidative susceptibility .
Substituent Variations
2.2.1 3-Alkyl Groups
- Target compound : 3-Isopropyl group.
- Analog () : 3-Butyl group in 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide .
2.2.2 Aryl Acetamide Groups
- Target compound : 4-Bromo-2-fluorophenyl.
- Analog (): 3-Fluoro-4-methylphenyl . The 2-fluoro substituent in the target compound may reduce metabolic deactivation compared to 3-fluoro in the analog .
Linker Modifications: Thioacetamide vs. Carboxamide/Sulfonamide
- Target compound : Thioacetamide (-S-CH2-C(=O)-NH-).
- Analogs: Carboxamide (e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]...carboxamide ) or sulfonamide (e.g., 3-(6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzenesulfonamide ). Thioacetamide’s sulfur atom may confer flexibility and moderate hydrogen bonding, whereas sulfonamides offer stronger acidity (pKa ~1-2) for ionic interactions .
Comparative Data Table
Research Findings and Implications
Potency : The target compound’s 4-bromo-2-fluorophenyl group may confer superior kinase inhibition compared to analogs with smaller substituents (e.g., 3-fluoro-4-methylphenyl) due to enhanced halogen bonding .
Selectivity: The isopropyl group likely reduces off-target effects compared to bulkier alkyl chains (e.g., butyl) by minimizing non-specific hydrophobic interactions .
Solubility : The thioacetamide linker balances solubility and permeability, whereas sulfonamide-containing analogs () may suffer from lower membrane penetration due to higher polarity .
Synthetic Feasibility : The use of SHELX programs () for crystallographic analysis ensures precise structural validation, critical for optimizing substituent effects .
Q & A
What are the core structural features of this compound, and how do they influence its reactivity and biological activity?
Level: Basic
Answer:
The compound features a pyrrolo[3,2-d]pyrimidine core fused with a 4,5-dihydro ring system, substituted with a 3-isopropyl group at position 3, a 7-phenyl group, and a thioacetamide side chain linked to a 4-bromo-2-fluorophenyl moiety. The fluorinated aromatic system enhances metabolic stability, while the thioether bridge and bromine atom may contribute to electrophilic reactivity and target binding . Structural confirmation requires NMR (¹H/¹³C), IR (to validate carbonyl and thioamide groups), and mass spectrometry (for molecular ion verification) .
What synthetic strategies are recommended for constructing the pyrrolo[3,2-d]pyrimidine core?
Level: Basic
Answer:
The core is typically synthesized via:
Cyclocondensation : Reaction of β-ketoesters with aminopyrrole derivatives under acidic conditions (e.g., acetic acid, 80–100°C) to form the dihydro-pyrrolopyrimidine scaffold .
Thioacylation : Coupling the thiol group at position 2 with bromoacetamide derivatives using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or NMP at 60–80°C .
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity .
How can researchers resolve contradictions in reported biological activity data between this compound and its analogs?
Level: Advanced
Answer:
Discrepancies often arise from:
- Structural variations : Compare substituent effects (e.g., bromine vs. chlorine in analogs) using SAR studies .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and validate via dose-response curves .
- Data normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA) to account for batch effects .
Contradictory results should prompt crystallographic studies (target-ligand co-crystals) or computational docking to verify binding modes .
What methodologies are optimal for characterizing the stability of the thioacetamide linkage under physiological conditions?
Level: Advanced
Answer:
- Kinetic studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS at timed intervals .
- Oxidative stability : Test susceptibility to glutathione (1–10 mM) using UV-Vis spectroscopy (λ = 260–300 nm for disulfide formation) .
- Temperature dependence : Perform Arrhenius analysis (4–40°C) to predict shelf life .
How can computational methods enhance the design of derivatives with improved target selectivity?
Level: Advanced
Answer:
- Quantum mechanics : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to identify nucleophilic/electrophilic hotspots .
- Molecular dynamics : Simulate ligand-protein interactions (e.g., RMSD, binding free energy) over 100-ns trajectories to optimize substituent geometry .
- Machine learning : Train models on existing bioactivity data (e.g., IC₅₀ values) to predict novel analogs with reduced off-target effects .
What experimental controls are critical when assessing this compound’s inhibition of kinase targets?
Level: Basic
Answer:
- Positive controls : Use established kinase inhibitors (e.g., staurosporine for broad-spectrum kinase activity) .
- Negative controls : Include DMSO vehicle (to exclude solvent effects) and inactive analogs (e.g., des-bromo derivatives) .
- Enzyme activity validation : Measure ATP consumption via luminescence assays (e.g., Kinase-Glo®) .
How can researchers address low yields during the final thioether coupling step?
Level: Advanced
Answer:
- Optimize reaction conditions : Increase equivalents of thiol precursor (1.5–2.0 eq), use Cs₂CO₃ as a base, and employ microwave-assisted synthesis (80°C, 30 min) .
- Protecting groups : Temporarily protect reactive sites (e.g., NH of pyrrolopyrimidine with Boc) to prevent side reactions .
- Workup : Extract with ethyl acetate (3×) and dry over Na₂SO₄ before chromatography .
What advanced techniques are recommended for elucidating tautomeric equilibria in the pyrrolopyrimidine core?
Level: Advanced
Answer:
- Variable-temperature NMR : Monitor chemical shift changes (e.g., NH protons) from 25°C to −40°C in DMSO-d₆ .
- X-ray crystallography : Resolve tautomeric states via high-resolution (<1.0 Å) structures .
- DFT calculations : Compare energy barriers between tautomers using Gaussian 16 .
How should researchers design comparative studies to evaluate this compound against commercial kinase inhibitors?
Level: Advanced
Answer:
- Panel selection : Test against 10–20 kinases (e.g., EGFR, BRAF, CDK2) using kinome-wide profiling .
- Dose-response analysis : Determine IC₅₀ values in triplicate and calculate selectivity indices (SI = IC₅₀(off-target)/IC₅₀(target)) .
- Resistance profiling : Incubate with mutant kinase isoforms (e.g., T790M EGFR) to assess efficacy loss .
What strategies mitigate spectral overlap challenges in ¹H NMR characterization?
Level: Basic
Answer:
- Solvent selection : Use DMSO-d₆ to resolve aromatic protons or CDCl₃ for aliphatic regions .
- 2D techniques : Perform COSY (H-H correlations) and HSQC (¹H-¹³C) to assign overlapping peaks .
- Decoupling : Apply broadband decoupling during ¹³C NMR to simplify splitting patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
